2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10FNO2/c12-10-6-9(4-3-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2 |
InChI Key |
KQWVPZDDAOYNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Group Addition: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid
Reduction: 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the compound. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Comparison of Key Parameters
Key Observations :
- Molecular Weight: The pyrrolidinone analog is marginally heavier (208.21 vs. 204.20 g/mol) due to the oxygen atom in the cyclic amide.
- This difference may influence solubility (e.g., higher solubility in polar solvents like DMSO for the pyrrolidinone derivative).
Limitations in Comparative Data
Direct comparative studies between these analogs are scarce in the literature. However, broader analyses of benzaldehyde derivatives highlight:
- Fluorinated benzaldehydes exhibit ~20–30% higher electrophilicity than non-fluorinated counterparts, as inferred from Hammett constants .
- Aromatic substituents like pyrazole or pyrrolidinone alter logP values by 0.5–1.0 units, impacting membrane permeability in drug design.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2-fluorobenzaldehyde, dialkylamine, and potassium carbonate in DMF at 150°C for 20 hours. Monitoring reaction progress via TLC and purification via ethyl acetate extraction and MgSO4 drying yields a 93% product . Ensure stoichiometric equivalence of reagents (e.g., 1:1.04 molar ratio of aldehyde to amine) to minimize side reactions.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Combine analytical techniques:
- 1H NMR to confirm substituent positions (e.g., δ 10.01 ppm for aldehyde proton, δ 3.33–3.30 ppm for pyrrolidinyl protons) .
- Elemental analysis (e.g., nitrogen content: observed 7.5% vs. calculated 7.99%) to assess purity .
- GC-MS to detect residual solvents or byproducts, as demonstrated in styrene oxidation studies .
Q. What precautions are necessary for handling and storing this compound?
Store in anhydrous conditions (e.g., desiccator with silica gel) due to the aldehyde group’s sensitivity to moisture. Avoid prolonged exposure to light, as fluorinated benzaldehydes may undergo photodegradation . Use inert atmospheres (N2/Ar) during reactions to prevent oxidation.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in multicomponent reactions (MCRs)?
Density functional theory (DFT) calculations can model electronic effects of the fluorine and pyrrolidinone groups. For example, the electron-withdrawing fluorine may direct electrophilic attacks to the para-position, while the pyrrolidinone ring’s electron-rich nitrogen enhances nucleophilicity in Ugi-type reactions . Validate predictions with experimental kinetics (e.g., reaction rates under varied temperatures).
Q. What strategies resolve contradictions in spectral data between synthetic batches?
Cross-validate using orthogonal methods:
Q. How does the fluorine substituent influence pharmacokinetic properties in drug discovery applications?
Fluorine enhances metabolic stability by resisting cytochrome P450-mediated oxidation. It also improves membrane permeability via increased lipophilicity (logP). Compare analogs (e.g., 2-fluoro vs. 4-fluoro derivatives) in vitro using Caco-2 cell assays to quantify permeability differences .
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in this compound?
The fluorine atom directs nucleophiles (e.g., amines) to the para-position via resonance and inductive effects. The pyrrolidinone ring’s steric bulk further restricts access to ortho positions. Kinetic studies under varying temperatures (25–150°C) can elucidate thermodynamic vs. kinetic control .
Methodological Challenges and Solutions
Q. How to optimize microwave-assisted synthesis for derivatives of this compound?
Use a microwave reactor with controlled power (100–300 W) and short reaction times (5–30 min). For example, microwave heating in n-butanol with cyanothioacetamide (1 equiv.) achieved efficient cyclization in related benzaldehyde derivatives . Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy.
Q. What purification techniques are effective for isolating polar byproducts?
Employ sequential chromatography:
Q. How to design fluorinated probes for biological imaging using this compound?
Introduce bioorthogonal handles (e.g., alkyne or azide groups) via Sonogashira or click chemistry. For example, conjugate the aldehyde to a fluorophore (e.g., dansyl hydrazine) for fluorescence microscopy. Validate specificity in cell cultures using blocking controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
